molecular formula C19H16O6 B14393194 4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate CAS No. 88126-48-1

4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate

Cat. No.: B14393194
CAS No.: 88126-48-1
M. Wt: 340.3 g/mol
InChI Key: BRZGJFWASZLIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate typically involves the condensation of 5,7-dimethoxy-2-oxo-2H-1-benzopyran-4-carboxylic acid with phenyl acetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly for treating cancer and neurodegenerative diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and affect cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Isoginkgetin: Another benzopyran derivative with similar biological activities.

    Baicalin: Known for its anti-inflammatory and antioxidant properties.

    4-Methyl-7-ethoxy-2H-1-benzopyran-2-one: A related compound with different substituents.

Uniqueness

4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and phenyl acetate moiety contribute to its reactivity and potential therapeutic applications .

Properties

CAS No.

88126-48-1

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

[4-(5,7-dimethoxy-2-oxochromen-4-yl)phenyl] acetate

InChI

InChI=1S/C19H16O6/c1-11(20)24-13-6-4-12(5-7-13)15-10-18(21)25-17-9-14(22-2)8-16(23-3)19(15)17/h4-10H,1-3H3

InChI Key

BRZGJFWASZLIOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.